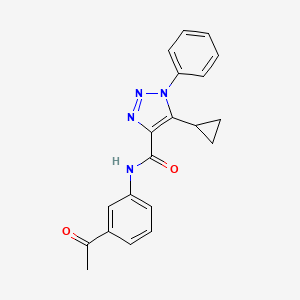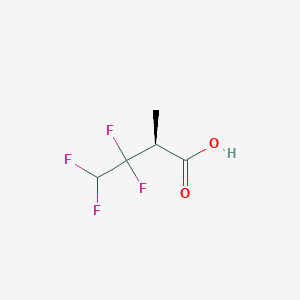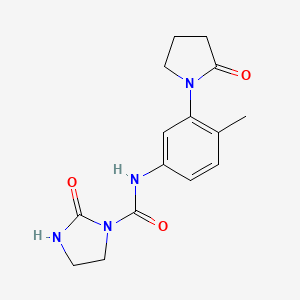
(3-Phenylcyclopentyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-Phenylcyclopentyl)methanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs or functional groups. For instance, the first paper describes the crystal and molecular structures of an anti-ulcer agent with a cyclohexylcarbonyl and phenylpropionic acid moiety, which shares a phenyl and aminomethyl group with the compound of interest . The second paper discusses the synthesis of a methanamine compound with an oxadiazolyl group, which, like the compound , contains an aminomethyl moiety . The third paper details a bicyclic diamino scaffold, which, while not the same, is relevant due to its diamino functionality . The fourth paper introduces a method for synthesizing methanamine derivatives with an oxadiazolyl group, again showing relevance through the methanamine component . Lastly, the fifth paper describes a compound with a methanamine group and a complex tricyclic structure .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of the anti-ulcer agent mentioned in the first paper involves connecting a cyclohexylcarbonyl group to a phenylpropionic acid moiety . The second paper describes a high-yielding synthesis of a methanamine compound via polyphosphoric acid condensation . The third paper utilizes a [1,3]-dipolar cycloaddition reaction for the synthesis of a diamino scaffold . The fourth paper presents a four-component reaction for preparing methanamine derivatives without the need for a catalyst or activation . These methods could potentially be adapted or provide insights into the synthesis of "this compound".
Molecular Structure Analysis
The molecular structures of the compounds in the papers are characterized by various techniques, including X-ray analysis, which reveals the rigid bent-rod conformation of the anti-ulcer agent . The methanamine compound in the second paper is characterized by spectroscopic techniques such as FT-IR, DSC, NMR, and mass spectrometry . The third paper's scaffold is designed to stabilize parallel turn conformations, which is significant for understanding the conformational preferences of similar compounds . These analyses provide a foundation for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the compound of interest. The anti-ulcer agent forms dimers through hydrogen bonding in the crystal . The synthesis of the oxadiazolyl methanamine involves a condensation reaction . The diamino scaffold's synthesis includes a cycloaddition reaction, with the distribution of diastereoisomers influenced by the choice of base . The preparation of methanamine derivatives in the fourth paper involves an isocyanide-based four-component reaction . These reactions provide insight into the chemical behavior that "this compound" might exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are inferred from their molecular structures and synthesis methods. The anti-ulcer agent's crystal structure suggests solid-state properties such as dimerization and hydrogen bonding patterns . The oxadiazolyl methanamine's high yield and characterization imply stability and reactivity suitable for further chemical manipulation . The stability of the diamino scaffold's parallel turn conformations indicates potential for bioactive conformational states . The methanamine derivatives' synthesis at room temperature suggests moderate reactivity and stability . These properties can be used to hypothesize about the physical and chemical properties of "this compound".
科学的研究の応用
Neurochemistry and Neurotoxicity
Research on compounds like MDMA, which shares a phenethylamine backbone with potential structural analogs of "(3-Phenylcyclopentyl)methanamine;hydrochloride", has been extensive, focusing on their neurochemical effects and neurotoxicity. These studies explore the acute and long-term effects on serotonergic systems, providing a basis for understanding the neurochemical pathways affected by similar compounds (McKenna & Peroutka, 1990).
Environmental Impact and Biodegradability
The environmental fate and impact of chemicals, including their sorption in soils and effects on aquatic environments, have been a significant area of research. Studies on compounds like methoxychlor and veterinary pharmaceuticals provide insights into the environmental persistence, toxicity, and biodegradation processes, which are critical for assessing the ecological footprint of new chemical entities (Cummings, 1997); (Tolls, 2001).
Pharmacological Applications
The pharmacological applications of compounds with specific functional groups, including those related to "this compound", span a wide range. Research on phosphonic acids, for example, demonstrates the diversity of applications ranging from drug development to surface functionalization, highlighting the broad potential utility of such compounds in medical and material sciences (Sevrain et al., 2017).
Toxicology and Safety Profiles
The toxicological profiles of novel psychoactive substances, including arylcyclohexylamine derivatives, are crucial for understanding their safety. Research in this area provides valuable information on the potential health risks, aiding in the development of safety guidelines for their use (Zawilska, 2014).
作用機序
If you’re working in a research setting, you might consider experimental approaches to gather this information. Techniques could include biochemical assays to identify targets, cell-based assays to understand the mode of action, and pharmacokinetic studies in suitable animal models.
Please consult with a healthcare professional or a researcher for more information. They might have access to more resources or databases that could provide more information about this specific compound.
Remember, it’s important to handle all chemicals with care, following appropriate safety protocols. The compound “(3-Phenylcyclopentyl)methanamine;hydrochloride” should be handled appropriately to ensure safety .
特性
IUPAC Name |
(3-phenylcyclopentyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKGYNMRDLKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)

![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)
